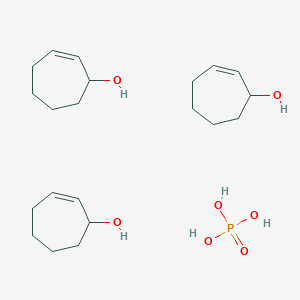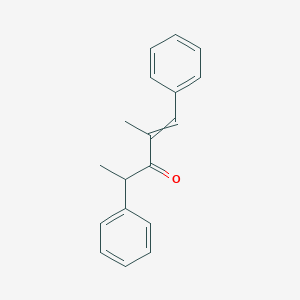
2-Methyl-1,4-diphenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-diphenylpent-1-en-3-one is an organic compound with the molecular formula C18H18O It is characterized by a pentene backbone with methyl and diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diphenylpent-1-en-3-one typically involves the condensation of appropriate ketones and aldehydes under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-diphenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,4-diphenylpent-1-en-3-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,4-diphenylbut-1-en-3-one
- 2-Methyl-1,4-diphenylhex-1-en-3-one
- 2-Methyl-1,4-diphenylhept-1-en-3-one
Uniqueness
2-Methyl-1,4-diphenylpent-1-en-3-one is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial applications.
Propiedades
Número CAS |
917906-05-9 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-methyl-1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O/c1-14(13-16-9-5-3-6-10-16)18(19)15(2)17-11-7-4-8-12-17/h3-13,15H,1-2H3 |
Clave InChI |
MJBLBNAXKOIQIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


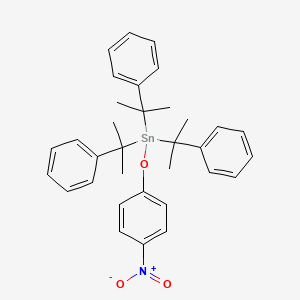
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
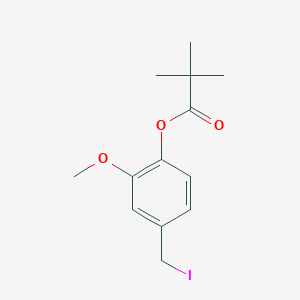
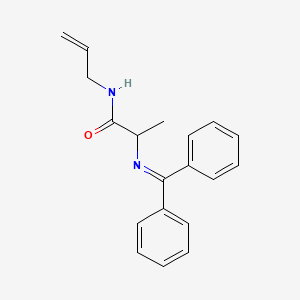
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
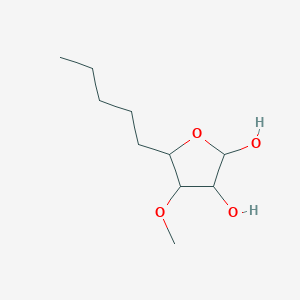

![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

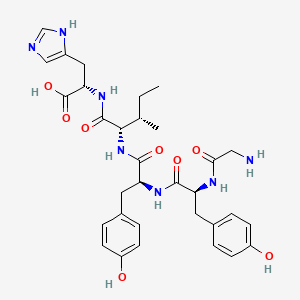
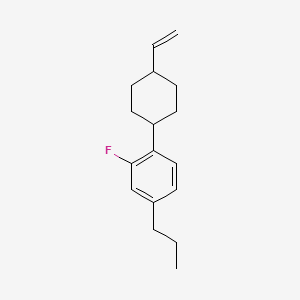
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
